(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride
Description
Systematic Nomenclature and Chemical Identifier Codes
The compound is systematically named This compound , reflecting its stereochemistry and functional groups. Key identifiers include:
The (S) configuration at the morpholine ring’s second carbon distinguishes it from enantiomers, impacting its interactions in chiral environments.
Historical Context in Heterocyclic Compound Research
Morpholine derivatives have been integral to heterocyclic chemistry since the early 20th century, with applications spanning catalysis, agrochemicals, and pharmaceuticals. The synthesis of This compound emerged in the 2010s as part of efforts to develop enantioselective catalysts and bioactive intermediates.
- Key Milestones :
- 2013 : Initial synthesis and characterization reported, highlighting its potential as a chiral ligand.
- 2020s : Expanded use in asymmetric hydrogenation and C–C bond-forming reactions, leveraging its electron-rich morpholine core.
- 2024 : Structural analogs (e.g., (S)-2-methylmorpholine) validated as solvents in green chemistry applications.
This compound’s methoxyphenoxy group enhances solubility in polar aprotic solvents, addressing limitations of earlier morpholine derivatives.
Position Within Morpholine Derivative Classifications
Morpholine derivatives are classified by substitution patterns and stereochemistry. The target compound belongs to the N-substituted morpholine subclass, distinguished by:
Notable structural analogs include:
- 4-(4-Methoxyphenyl)morpholine : Lacks the methyleneoxy bridge, reducing steric hindrance.
- 2-(4-Methoxyphenoxy)-N-(morpholine-4-carbonothioyl)acetamide : Incorporates a thiourea moiety, altering hydrogen-bonding capacity.
The hydrochloride salt form improves crystallinity and stability, facilitating purification.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 |
InChI Key |
QILVKECRUNHJFY-YDALLXLXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@@H]2CNCCO2.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Process Intensification
Industrial production of (S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride employs continuous flow reactors to enhance mass/heat transfer and minimize side reactions. The synthesis typically follows a three-step sequence:
-
Morpholine Core Functionalization :
-
Hydrochloride Salt Formation :
-
Crystallization and Enantiomeric Enrichment :
Table 1: Continuous Flow Process Parameters
| Step | Reactor Type | Temp (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Alkylation | Microfluidic | 55 | 1.2 | 82 |
| Salt Formation | Tubular | 25 | 1.0 | 95 |
| Crystallization | Oscillatory Baffled | 0–5 | 1.5 | 88 |
Academic Laboratory Synthesis
Stepwise Solution-Phase Approach
Academic protocols emphasize atom economy and stereochemical control through asymmetric catalysis:
Step 1: Chiral Morpholine Synthesis
Step 2: Etherification
-
Boc-protected morpholine reacts with 4-methoxyphenoxymethyl bromide under Mitsunobu conditions (DIAD, PPh₃).
-
Key observation: Use of molecular sieves improves yield by 12% through water absorption.
Step 3: Deprotection and Salt Formation
Table 2: Comparative Yields in Academic Synthesis
| Method | Key Reagent | Temp (°C) | Time (h) | ee (%) |
|---|---|---|---|---|
| Mitsunobu | DIAD/PPh₃ | 0→25 | 24 | 97 |
| Nucleophilic Substitution | K₂CO₃/DMF | 80 | 48 | 89 |
Emerging Catalytic Asymmetric Methods
Organocatalytic Dynamic Kinetic Resolution
Recent advances employ thiourea catalysts for enantioselective synthesis:
Enzymatic Desymmetrization
Lipase-mediated kinetic resolution demonstrates potential for green chemistry:
-
Substrate : Racemic 2-((4-methoxyphenoxy)methyl)morpholine
-
Enzyme : Candida antarctica Lipase B (CAL-B)
Critical Analysis of Methodologies
Industrial vs. Academic Approaches
| Factor | Industrial Process | Academic Synthesis |
|---|---|---|
| Throughput | 5–10 kg/day | 100 mg–1 g scale |
| Enantiocontrol | Crystallization-mediated | Asymmetric catalysis |
| Solvent Intensity | 3 L/kg | 15 L/kg |
| Energy Consumption | 0.8 kWh/kg | 2.5 kWh/kg |
Chemical Reactions Analysis
Oxidation Reactions
The morpholine ring and methoxy group undergo oxidation under controlled conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Morpholine oxidation | Oxidizing agents (e.g., H₂O₂) | Morpholine N-oxide derivatives | |
| Methoxy oxidation | Strong oxidants (e.g., KMnO₄) | Phenolic or quinone intermediates |
-
Mechanism : The tertiary amine in the morpholine ring reacts with peroxides to form N-oxides, while the methoxy group may oxidize to a carbonyl or hydroxyl group under harsher conditions.
Nucleophilic Substitution
The morpholine nitrogen and methylene bridge adjacent to the phenoxy group are reactive sites:
| Target Site | Reagents | Products | Reference |
|---|---|---|---|
| Morpholine nitrogen | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts | |
| Methylene bridge | Strong bases (e.g., NaOH) | Ether cleavage products |
-
Application : Alkylation at the nitrogen enhances solubility for pharmacological formulations. Base-mediated cleavage of the methylene ether yields phenolic intermediates .
Salt Metathesis
The hydrochloride form undergoes ion exchange for tailored solubility:
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| Sodium bicarbonate | Aqueous solution | Freebase morpholine derivative | |
| Sulfonic acids | Organic solvents | Besylate or tosylate salts |
-
Industrial Use : Salt forms like besylate (patented in WO2005105100A1) improve crystallinity and bioavailability .
Hydrolysis Reactions
The methoxyphenoxy group undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Products | Reference |
|---|---|---|
| HCl (6M), reflux | 4-Hydroxyphenoxy derivatives | |
| NaOH, aqueous | Deprotonated phenolic intermediates |
-
Kinetics : Hydrolysis rates depend on steric hindrance from the morpholine ring and electronic effects of substituents.
Ring-Opening Reactions
The morpholine ring opens under extreme conditions:
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| Concentrated H₂SO₄ | High temperature | Linear amine derivatives | |
| LiAlH₄ | Dry ether | Reduced amine products |
-
Utility : Ring-opening pathways are leveraged in synthesizing linear intermediates for drug development .
Electrophilic Aromatic Substitution
The methoxyphenoxy aromatic ring directs electrophiles to specific positions:
| Reaction | Reagents | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-methoxyphenoxy derivatives | |
| Sulfonation | SO₃/H₂SO₄ | Sulfonated aromatic intermediates |
-
Regioselectivity : Methoxy groups activate the aromatic ring, favoring substitution at the para position relative to the ether linkage .
Biochemical Interactions
The compound modulates biological targets via:
-
Hydrogen bonding : The morpholine oxygen and methoxy group interact with enzyme active sites (e.g., COX-II) .
-
Receptor binding : Demonstrated affinity for serotonin and norepinephrine transporters in preclinical studies .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming char.
-
Photolysis : UV exposure leads to demethylation and ring fragmentation.
Scientific Research Applications
Chemistry
(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride serves as a building block in organic synthesis. Its unique structure enables the formation of more complex molecules, making it valuable in developing new materials and chemical processes .
Biology
Research indicates that this compound may interact with biological macromolecules, influencing cellular responses and metabolic pathways. Specific applications include:
- Antimicrobial Activity : Morpholine derivatives have shown effectiveness against various bacterial and fungal strains, indicating potential for developing new antibiotics .
- Neuroprotective Effects : The compound is associated with neuroprotective activities, suggesting its utility in treating neurodegenerative diseases .
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, potentially through mechanisms like apoptosis induction or cell cycle arrest .
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. It has potential therapeutic applications in treating disorders where monoamine transporter regulation is implicated, such as:
- Depression : Compounds similar in structure have been identified as serotonin and noradrenaline reuptake inhibitors .
- Pain Management : Its ability to modulate neurotransmitter levels may be beneficial in pain-related conditions .
Case Studies
Several studies highlight the efficacy of this compound:
- A study on its anticancer potential demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines, warranting further investigation into their mechanisms of action .
- Research into its neuroprotective effects showed promise in preclinical models of neurodegeneration, suggesting it may help mitigate symptoms associated with diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Interact with receptors in biological systems, influencing cellular responses.
Modulate Enzymes: Affect the activity of enzymes, altering metabolic pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The morpholine scaffold is highly versatile, with substituent variations dictating biological activity and physicochemical behavior. Below is a comparative analysis of key analogs:
Lubazodone Hydrochloride
- Structure : (S)-2-[[(7-Fluoro-4-indanyl)oxy]methyl]morpholine hydrochloride .
- Key Differences: Replaces the 4-methoxyphenoxy group with a 7-fluoro-4-indanyloxy moiety.
- Pharmacology : Lubazodone is a dual selective serotonin reuptake inhibitor (SSRI) and 5-HT2A antagonist , approved as an antidepressant . The fluorine atom and indane ring enhance lipophilicity and receptor binding compared to the target compound’s methoxyphenyl group.
Viloxazine Hydrochloride
- Structure: 2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride .
- Key Differences: Substitutes the 4-methoxy group with a 2-ethoxyphenoxy chain.
- Pharmacology: Viloxazine is a psychotropic agent with noradrenergic activity. The ethoxy group’s electronic effects may alter metabolic stability compared to the methoxy substituent in the target compound .
2-(Methoxymethyl)morpholine Hydrochloride
- Structure : (S)-2-(Methoxymethyl)morpholine hydrochloride (CAS 144053-99-6) .
- Key Differences: Features a methoxymethyl group instead of the phenoxymethyl chain.
- Physicochemical Impact : Reduced molecular weight (167.64 g/mol ) and logP compared to the target compound, suggesting lower membrane permeability .
Pharmacological Profiles of Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Therapeutic Use |
|---|---|---|---|---|---|
| (S)-2-((4-Methoxyphenoxy)methyl)morpholine HCl | 503860-56-8 | C₁₁H₁₆ClNO₂ | 229.70 | 4-Methoxyphenoxymethyl | Not specified |
| Lubazodone Hydrochloride | N/A | C₁₅H₁₇FClNO₂ | 313.76 | 7-Fluoro-4-indanyloxy | Antidepressant |
| Viloxazine Hydrochloride | N/A | C₁₃H₁₈ClNO₃ | 271.74 | 2-Ethoxyphenoxymethyl | Psychotropic |
| 2-(Methoxymethyl)morpholine HCl | 144053-99-6 | C₆H₁₃NO₂·HCl | 167.64 | Methoxymethyl | Not specified |
Physicochemical Properties
- Lubazodone’s fluoro-indanyl group further elevates logP, favoring CNS targeting .
- Molecular Weight :
- Higher molecular weight analogs (e.g., Lubazodone, 313.76 g/mol ) may exhibit slower renal clearance compared to the target compound .
Q & A
Q. What are the optimized synthetic routes for (S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride, and how can stereochemical control be achieved during synthesis?
- Methodological Answer : A common approach involves alkylation of morpholine derivatives with halogenated intermediates. For example, 4-(2-chloroethyl)morpholine hydrochloride () can serve as a precursor for introducing substituents. Stereochemical control requires chiral catalysts or resolution techniques, such as chiral column chromatography, to isolate the (S)-enantiomer. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization, as demonstrated in the synthesis of structurally related dibenzocycloheptene derivatives ( ).
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended. For instance, QC-SMD-TFA05 conditions () using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) can achieve baseline separation of impurities. Retention time comparisons (e.g., 1.32 minutes in ) and LCMS data (e.g., m/z 754 [M+H]+ in ) should be cross-validated with reference standards. Impurity thresholds should align with pharmacopeial guidelines (e.g., ≤0.1% for individual impurities as per ).
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the morpholine ring and 4-methoxyphenoxy substituents. For example, the methoxy group’s singlet at δ ~3.8 ppm in ¹H NMR and aromatic proton signals between δ 6.8–7.2 ppm are diagnostic. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (e.g., m/z 283.84 in ), while IR spectroscopy verifies functional groups like ether linkages (C-O stretch ~1250 cm⁻¹).
Advanced Research Questions
Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical methods are suitable for chiral resolution?
- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is ideal for resolving enantiomers. Mobile phases containing hexane/isopropanol with 0.1% diethylamine can enhance separation (). Circular dichroism (CD) spectroscopy may complement chromatographic data by correlating optical activity with enantiomeric excess (ee). Computational modeling (e.g., DFT calculations) can predict retention behaviors and optimize conditions.
Q. What strategies are effective for identifying and quantifying degradation products under stressed conditions (e.g., heat, light, pH)?
- Methodological Answer : Forced degradation studies should include:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : Exposure to 3% H₂O₂ at room temperature.
- Photolysis : UV light (254 nm) for 48 hours.
Degradants can be analyzed via LC-MS/MS, with fragmentation patterns compared to known impurities (e.g., monobenzyl analogues in ). Quantify using a validated stability-indicating method, ensuring resolution from the parent compound ().
Q. What computational tools can predict the biological activity or metabolic pathways of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with target receptors, such as serotonin or norepinephrine transporters, based on structural analogs like viloxazine hydrochloride (). Pharmacokinetic parameters (e.g., CYP450 metabolism) may be predicted using software like Schrödinger’s ADMET Predictor. In vitro assays (e.g., microsomal stability studies) should validate computational findings, as demonstrated in the metabolic profiling of similar morpholine derivatives ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
